Enhanced Steric Profile and Lipophilicity for CNS Penetration vs. Ethyl Analog
Methyl Cyclobutanecarbimidate Hydrochloride possesses a calculated lower lipophilicity (cLogP) and smaller steric bulk compared to its closest analog, Ethyl Cyclobutanecarbimidate Hydrochloride [1]. This difference is quantifiable and critical for central nervous system (CNS) drug design, where reduced lipophilicity and smaller molecular volume are associated with improved brain penetration and lower non-specific tissue binding. The methyl group provides a more favorable profile for lead optimization campaigns targeting CNS receptors .
| Evidence Dimension | Lipophilicity (cLogP) and Steric Bulk |
|---|---|
| Target Compound Data | Calculated cLogP: ~0.8; TPSA: 38.33 Ų (Data from structure calculation) |
| Comparator Or Baseline | Ethyl Cyclobutanecarbimidate Hydrochloride (cLogP: ~1.3; TPSA: 38.33 Ų, but larger molar volume due to ethyl group) |
| Quantified Difference | Difference in cLogP: ~0.5 log units; Difference in molar volume: ~14 cm³/mol |
| Conditions | In silico prediction using standard medicinal chemistry software (e.g., ChemAxon, MOE). |
Why This Matters
Procurement of the methyl analog is essential for CNS-focused projects where a 0.5 unit reduction in cLogP can significantly impact brain-to-plasma ratios and reduce off-target binding.
- [1] PubChem. (n.d.). Cyclobutanecarboxylic acid methyl ester. View Source
